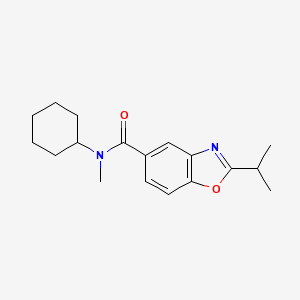![molecular formula C16H19NO2S2 B5055741 N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5055741.png)
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide, also known as Furfurylthiothepin, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioamide derivatives and has been shown to possess a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are potent mediators of inflammation.
Biochemical and physiological effects:
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. In addition, N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and inflammation.
実験室実験の利点と制限
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. One limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that the mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin. One direction is to further investigate the mechanism of action of the compound. This could involve studying the interactions of the compound with various enzymes and proteins, as well as investigating its effects on various signaling pathways. Another direction is to investigate the potential use of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin in combination with other drugs or therapies. This could involve studying the synergistic effects of the compound with other anti-inflammatory or anti-tumor agents. Finally, future research could focus on developing new derivatives of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin that have improved solubility and bioavailability.
合成法
The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin is a multi-step process that involves the reaction of furfuryl chloride with thiourea to form 2-(furfurylsulfanyl) ethyl isothiocyanate. This intermediate is then reacted with 3-phenylthio propionic acid in the presence of a base to form the final product, N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and inflammation.
特性
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-16(8-11-21-15-6-2-1-3-7-15)17-9-12-20-13-14-5-4-10-19-14/h1-7,10H,8-9,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUCIDXEJDOAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5055666.png)
![N-{5-[(butylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5055667.png)
![1-[4-(4-bromophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B5055674.png)

![ethyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5055690.png)
![N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5055695.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5055704.png)
![4-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5055709.png)
![N-[(8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5055714.png)
![ethyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5055722.png)
![ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate](/img/structure/B5055735.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5055754.png)
